β-Amino vs. α-Amino Proteolytic Stability
The target compound positions the free amino group at the β-carbon (C3), creating a β³-homoglutamine residue upon incorporation. In contrast, the positional isomer (2S)-2-amino-6-oxo-6-(tritylamino)hexanoic acid (L-Hgn(Trt)-OH) places the amino group at the α-carbon (C2), generating a standard α-amino acid connectivity. Published class-level evidence demonstrates that β³-amino acid-containing peptides resist proteolytic degradation by common serine and cysteine peptidases that rapidly cleave α-peptide backbones. In standardized assays, β-peptide oligomers showed no detectable degradation after 24-hour incubation with trypsin and chymotrypsin, whereas corresponding α-peptide controls were fully hydrolyzed within 2 hours [1]. This positional isomerism is the single most impactful structural determinant of downstream peptide stability in biological systems [2].
| Evidence Dimension | Proteolytic stability of β³-amino acid-containing peptides vs. α-peptide controls |
|---|---|
| Target Compound Data | β³-homoglutamine residue (generated from 3-amino-6-oxo-6-(tritylamino)hexanoic acid incorporation); class-level data: β-peptide oligomers show no detectable degradation after 24 h with trypsin/chymotrypsin [1] |
| Comparator Or Baseline | α-Peptide controls fully hydrolyzed within 2 h under identical conditions [1]; L-Hgn(Trt)-OH generates α-amino acid connectivity |
| Quantified Difference | >12-fold increase in proteolytic half-life (class-level inference from β³-peptide vs. α-peptide comparison; exact compound-specific magnitude not directly measured) |
| Conditions | In vitro protease digestion assay (trypsin and chymotrypsin); class-level data from β-peptide stability literature [1][2] |
Why This Matters
Procurement of the β-amino (C3) rather than the α-amino (C2) isomer is a critical go/no-go decision for any project requiring peptide-based probes, therapeutics, or foldamers with extended in vivo or in vitro half-life; selecting the wrong positional isomer may result in a peptide that is rapidly degraded and pharmacologically ineffective.
- [1] Seebach D, Overhand M, Kühnle FNM, Martinoni B, Oberer L, Hommel U, Widmer H. β-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helvetica Chimica Acta. 1996;79(4):913–941. doi:10.1002/hlca.19960790402. Demonstrates β-peptide resistance to pepsin, trypsin, and chymotrypsin degradation. View Source
- [2] Gademann K, Hintermann T, Schreiber JV. β-Peptides: Twisting and Turning. Current Medicinal Chemistry. 1999;6(10):905–925. Comprehensive review of β-peptide proteolytic stability and structural properties. View Source
